molecular formula C6H4F2INO2S B13497480 2,4-Difluoro-3-iodobenzene-1-sulfonamide

2,4-Difluoro-3-iodobenzene-1-sulfonamide

Cat. No.: B13497480
M. Wt: 319.07 g/mol
InChI Key: XGYJSDIISPVQJH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3F2INHSO2 It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, the hydrogen atom at position 3 is replaced by an iodine atom, and the hydrogen atom at position 1 is replaced by a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-iodobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the iodination of 2,4-difluorobenzene to produce 2,4-difluoro-3-iodobenzene. This intermediate is then subjected to sulfonamidation to introduce the sulfonamide group at position 1. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

2,4-Difluoro-3-iodobenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-iodobenzene-1-sulfonamide is unique due to its specific substitution pattern, which combines the electronic effects of fluorine and iodine with the functional versatility of the sulfonamide group. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2,4-Difluoro-3-iodobenzene-1-sulfonamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C7H5F2I-NO2S
  • Molecular Weight : Approximately 272.09 g/mol
  • CAS Number : 1263376-18-6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans8

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings indicate that this compound may inhibit cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis.
  • Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms can lead to increased ROS production, contributing to cytotoxicity in cancer cells.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Screening

A high-throughput screening study assessed the efficacy of various compounds, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound exhibited a notable inhibitory effect with an MIC of approximately 5 µg/mL, positioning it among the more potent candidates tested .

Study 2: Anticancer Efficacy

In another study focusing on glioblastoma multiforme (GBM), researchers found that the compound effectively inhibited glycolysis in cancer cells, leading to reduced cell viability. The modified halogenated structure was key in enhancing its interaction with metabolic pathways critical to tumor growth .

Properties

Molecular Formula

C6H4F2INO2S

Molecular Weight

319.07 g/mol

IUPAC Name

2,4-difluoro-3-iodobenzenesulfonamide

InChI

InChI=1S/C6H4F2INO2S/c7-3-1-2-4(13(10,11)12)5(8)6(3)9/h1-2H,(H2,10,11,12)

InChI Key

XGYJSDIISPVQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)F)S(=O)(=O)N

Origin of Product

United States

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